2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
It is characterized by its molecular formula C13H19N3O3 and a molecular weight of 265.313.
Preparation Methods
The synthesis of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine under specific conditions to form an intermediate, which is then reacted with methoxyethanone to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the development of new materials and chemicals for various industrial applications
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can be compared with other similar compounds such as:
Pyridazinone derivatives: These compounds share a similar pyridazine core and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Piperidine derivatives: These compounds are widely used in the pharmaceutical industry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-3-4-12(15-14-10)19-11-5-7-16(8-6-11)13(17)9-18-2/h3-4,11H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOVAOWQXRUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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